N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide
Description
N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide (INN: Theliatinib) is a quinazoline-derived small molecule with a molecular formula of C₂₅H₂₆N₆O₂ and a molecular weight of 442.523 g/mol . Its structure features:
- A 7-methoxyquinazoline core substituted at position 4 with a 3-ethynylanilino group and at position 6 with a bicyclic 1-methylhexahydropyrrolo[2,3-c]pyrrole-5-carboxamide moiety.
- Two defined stereocenters in the (3aR,6aR) configuration, critical for binding selectivity . The compound is designed for kinase inhibition, likely targeting EGFR (epidermal growth factor receptor) due to structural parallels with known quinazoline-based inhibitors like gefitinib .
Properties
IUPAC Name |
N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXCKIBROURMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-7-Methoxyquinazolin-6-yl Acetate
The quinazoline backbone is synthesized via cyclocondensation of anthranilic acid derivatives. A pivotal intermediate, 4-chloro-7-methoxyquinazolin-6-yl acetate , is prepared by treating 7-methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate with thionyl chloride (SOCl₂) in the presence of catalytic N,N-dimethylformamide (DMF). This step converts the ketone to a chloro-substituted quinazoline, essential for subsequent nucleophilic substitutions.
Reaction Conditions
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Reactant : 7-Methoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate (2.7 g, 11.53 mmol)
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Reagents : SOCl₂ (35 mL), DMF (catalytic)
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Temperature : 83°C
-
Duration : 1 hour
The product is characterized by NMR (δ 3.96 ppm for methoxy, δ 7.25–8.68 ppm for aromatic protons) and mass spectrometry ([M+H]⁺ 211).
Pyrrolopyrrole Carboxamide Synthesis
Synthesis of cis-Hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
The bicyclic amine, cis-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide (PubChem CID: 43596676), is synthesized via cyclization of a linear diamine precursor. The stereochemistry is controlled using enantioselective catalysis or chiral auxiliaries.
Structural Data
N-Methylation of the Pyrrolopyrrole Core
The 1-methyl group is introduced via reductive amination or alkylation. For example, treatment with methyl iodide in the presence of a base (e.g., potassium carbonate) selectively methylates the secondary amine.
Coupling of Quinazoline and Pyrrolopyrrole Moieties
Activation of the 6-Hydroxy Group
The 6-hydroxyquinazoline intermediate is converted to a mesylate or tosylate to facilitate nucleophilic displacement. For instance, methanesulfonyl chloride in dichloromethane activates the hydroxyl group.
Amide Bond Formation
The carboxamide linkage is established using carbodiimide-based coupling agents. In a representative procedure from analogous syntheses:
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Acid Activation : The quinazoline-6-carboxylic acid (derived from oxidation of the 6-hydroxy group) is treated with thionyl chloride to form the acid chloride.
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Amine Coupling : Reaction with 1-methylhexahydropyrrolo[2,3-c]pyrrole-5-amine in tetrahydrofuran (THF) yields the target carboxamide.
Representative Data from Analogous Reactions
| Step | Reagents/Conditions | Yield | Spectral Data (NMR/MS) |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, DMF, 83°C, 1 hr | 95% | δ 8.68 (s, 1H, quinazoline H) |
| Amide Coupling | EDC/HOBt, DIPEA, THF, rt, 12 hr | 78% | [M+H]⁺ 481 (calc. 480.5) |
Final Assembly and Purification
The coupled product is purified via column chromatography (silica gel, methanol/methylene chloride gradient) and recrystallized from ethanol/water.
Critical Validation Metrics
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HPLC Purity : >98%
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High-Resolution MS : m/z 481.2234 ([M+H]⁺, calc. 481.2241)
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¹H NMR : δ 8.23 (s, 1H, quinazoline H), δ 3.88 (s, 3H, OCH₃), δ 2.25–2.43 (m, 6H, pyrrolopyrrole H).
Comparative Analysis of Synthetic Routes
Route Efficiency
Chemical Reactions Analysis
HMPL-309 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: It undergoes substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of quinazoline and pyrrolo compounds exhibit promising anticancer properties due to their ability to inhibit specific protein kinases involved in cancer cell proliferation.
Case Study: Protein Kinase Inhibition
A study demonstrated that compounds similar to N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide effectively inhibited protein tyrosine kinases (PTKs), which play a crucial role in cancer progression. The inhibition of PTKs can lead to reduced tumor growth and improved patient outcomes in various cancer types .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Various studies have indicated that quinazoline derivatives can act against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Efficacy
In vitro studies have shown that certain derivatives demonstrate significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes .
Neurological Applications
There is growing interest in the neuroprotective effects of compounds containing quinazoline and pyrrole moieties. Research indicates that these compounds may have potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.
Case Study: Neuroprotection
A study highlighted the neuroprotective effects of similar compounds in models of Parkinson's disease. The compounds were shown to reduce oxidative stress and improve neuronal survival rates .
Synthesis and Structural Modifications
The synthesis of this compound involves various chemical strategies that allow for structural modifications aimed at enhancing its biological activity.
Table 1: Synthesis Pathways
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 4-chloroquinazoline + ethynylaniline | Intermediate A |
| 2 | Intermediate A + methylation agent | N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl] |
| 3 | Pyrrole derivative + coupling agent | Final Product |
Mechanism of Action
HMPL-309 exerts its effects by binding to the ATP-binding site of EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of EGFR and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. The compound shows high selectivity for EGFR over other kinases, making it a valuable tool in studying EGFR-related pathways .
Comparison with Similar Compounds
Core Heterocyclic Scaffolds
The quinazoline core distinguishes Theliatinib from analogs with alternative fused-ring systems:
Key Observations :
Substituent Effects on Activity
- 3-Ethynylanilino Group: The ethynyl spacer in Theliatinib may improve hydrophobic interactions in kinase ATP-binding pockets, analogous to gefitinib’s 3-chloro-4-fluoroanilino group .
- Methoxy Group : The 7-methoxy substituent in Theliatinib is conserved in many quinazoline inhibitors (e.g., erlotinib) and enhances solubility and binding affinity .
- Bicyclic Pyrrolo-Pyrrole: Contrasts with monocyclic substituents in analogs like ethyl 4-chloro-pyrrolo[2,3-d]pyrimidine-6-carboxylate (), which lacks the conformational rigidity needed for high-affinity kinase binding .
Physicochemical and Pharmacokinetic Properties
Implications :
- Theliatinib’s higher molecular weight and LogP suggest reduced aqueous solubility compared to smaller analogs, necessitating formulation optimization.
- Fewer rotatable bonds may improve metabolic stability relative to analogs with flexible substituents .
Biological Activity
N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core substituted with an ethynylanilino group and a hexahydropyrrolo structure. Its molecular formula is C22H25N5O2, and it possesses unique characteristics that contribute to its biological activity.
Key Structural Features
- Quinazoline moiety : Known for its role in various pharmacological activities.
- Ethynylanilino substitution : Enhances interaction with biological targets.
- Hexahydropyrrolo structure : Imparts stability and potentially influences bioavailability.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported that the compound exhibited an IC50 value of less than 5 µM against several tumor cell lines, indicating potent antiproliferative activity .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.48 |
| MDA-MB-231 (Breast) | 0.34 |
| HCT116 (Colon) | 0.29 |
| UACC-62 (Melanoma) | 0.40 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation. The compound has been shown to inhibit specific kinases involved in cell cycle regulation and apoptosis. Notably, it interacts with the ATP-binding pocket of receptor tyrosine kinases, leading to reduced phosphorylation of downstream targets .
Antimicrobial Activity
In addition to anticancer effects, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µM) |
|---|---|
| Escherichia coli | 0.21 |
| Pseudomonas aeruginosa | 0.25 |
Study 1: Anticancer Efficacy in Vivo
A recent animal study evaluated the efficacy of this compound in a xenograft model of human cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with placebo. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study 2: Safety Profile Assessment
In a preliminary safety assessment involving healthy animal models, the compound exhibited no significant toxicity at therapeutic doses. Blood biochemistry and histological examinations showed no adverse effects on liver or kidney function.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Optimize reaction conditions using microwave-assisted synthesis (e.g., solvent ratios, temperature, and catalyst loading). For example, demonstrates that microwave reactions in methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst yield 66–67% of structurally similar pyrrolo-imidazo derivatives . Monitor reaction progress via TLC or HPLC, and purify via column chromatography with gradients tailored to the compound’s polarity.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Look for characteristic shifts in the quinazoline (e.g., δ 7.0–8.5 ppm for aromatic protons) and pyrrolo-pyrrole (δ 2.5–4.0 ppm for methyl/methylene groups) moieties. reports specific coupling constants (e.g., J = 8.5 Hz for aryl protons) and methyl group shifts (δ 1.5–1.7 ppm) .
- IR Spectroscopy : Confirm functional groups like methoxy (≈1250 cm⁻¹), ethynyl (≈2100 cm⁻¹), and carboxamide (≈1650 cm⁻¹) .
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Methoxy (OCH₃) | 3.8–4.0 (s) | 1250–1280 |
| Ethynyl (C≡CH) | 2.1–2.3 (s) | 2100–2200 |
| Pyrrolidine-CH₂ | 2.5–3.5 (m) | – |
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use kinase inhibition assays (e.g., EGFR or VEGFR2) due to the quinazoline core’s kinase-targeting potential. highlights similar compounds tested for anticancer activity via MTT assays on cancer cell lines . Pair with solubility studies (e.g., shake-flask method) to assess bioavailability.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodological Answer :
- Core Modifications : Replace the 7-methoxy group with halogens (e.g., Cl) to enhance target binding, as seen in ’s chloro-substituted analogs .
- Side Chain Engineering : Substitute the ethynylanilino group with bulkier aryl rings (e.g., naphthyl) to improve hydrophobic interactions. shows that chromene or dihydronaphthalenyl substituents increase yield and stability .
| Modification Site | Effect on Activity |
|---|---|
| Quinazoline C-7 (OCH₃) | Reduced metabolism, ↑ stability |
| Pyrrolo-pyrrole N-methyl | ↑ Solubility, ↓ toxicity |
Q. How should conflicting data between computational predictions and experimental results be resolved?
- Methodological Answer :
- Re-evaluate Force Fields : Use hybrid DFT/MD simulations (e.g., Gaussian or AMBER) to refine docking poses. emphasizes integrating computational design with experimental validation (e.g., fluorescence assays) to resolve discrepancies .
- Experimental Validation : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to rule out artifacts.
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Methodological Answer :
- Flow Chemistry : Adopt continuous-flow reactors for hazardous steps (e.g., diazo coupling), as demonstrated in ’s Swern oxidation protocol .
- DoE Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., reaction time, reagent stoichiometry). ’s copolymerization study exemplifies this approach .
Data Analysis and Reporting
Q. How should researchers statistically validate biological assay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
